4-Hydroxy-4-phenyl-butyric acid

Description

Conceptual Framework and Historical Context of 4-Hydroxy-4-phenyl-butyric Acid

Conceptually, this compound occupies a space at the intersection of several important classes of organic molecules. It is a derivative of butyric acid, a short-chain fatty acid, and contains a phenylalkanol moiety. The presence of both an acidic carboxyl group and an alcoholic hydroxyl group allows for a range of chemical transformations, including esterification, oxidation, and the potential for intramolecular cyclization to form γ-phenyl-γ-butyrolactone.

While a specific date for the first synthesis of this compound is not prominently documented, its creation is made possible by well-established synthetic methodologies in organic chemistry. Reactions capable of forming such a structure have been known for over a century. For instance, the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, provides a classic route to β-hydroxy esters, and variations of such organozinc-based reactions can be adapted to produce γ-hydroxy acids. byjus.comwikipedia.org A plausible synthetic route involves the reaction of a benzaldehyde (B42025) derivative with a zinc enolate derived from a γ-halobutyrate ester, followed by hydrolysis. The compound exists primarily as a research chemical, cataloged in chemical databases with the CAS Number 34674-93-6. nih.govscbt.com

Significance of this compound within Modern Organic Synthesis and Chemical Biology

In modern organic synthesis, the significance of this compound lies in its potential as a versatile synthetic intermediate. Its bifunctional nature—possessing both a carboxylic acid and a tertiary alcohol—allows it to serve as a building block for more complex molecules. The chiral center at C4 means that enantiomerically pure forms of the compound can be used in asymmetric synthesis to construct specific stereoisomers of target molecules, a critical aspect in the development of pharmaceuticals.

In the realm of chemical biology, this compound is a compound of interest largely due to its structural similarity to two highly researched molecules: gamma-hydroxybutyric acid (GHB) and 4-phenylbutyric acid (4-PBA). frontiersin.orgnih.govwikipedia.org GHB is a neurotransmitter and a central nervous system depressant, while 4-PBA is a well-known chemical chaperone that can alleviate endoplasmic reticulum stress and also functions as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.netwikipedia.org To date, published research on the specific biological activities of this compound is limited. Its primary relevance is as a structural analogue, offering a valuable tool for structure-activity relationship (SAR) studies to probe the mechanisms of its more famous counterparts. The introduction of the hydroxyl group could significantly alter biological activity by changing the molecule's polarity, metabolic pathway, and ability to interact with biological targets.

Structural Distinctions and Academic Relevance Compared to Non-Hydroxylated Phenylbutyric Acid Analogues

The primary structural distinction between this compound and its non-hydroxylated analogue, 4-phenylbutyric acid (4-PBA), is the presence of a hydroxyl (-OH) group at the C4 position, which is directly attached to the phenyl-bearing carbon. This single functional group introduces several critical differences:

Chirality: The C4 carbon in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). In contrast, 4-PBA is achiral.

Polarity and Hydrogen Bonding: The hydroxyl group significantly increases the molecule's polarity and its capacity to act as both a hydrogen bond donor and acceptor. This can alter its solubility, membrane permeability, and interactions with protein binding sites compared to the more hydrophobic 4-PBA.

Reactivity: The tertiary alcohol functionality can undergo specific reactions, such as dehydration or conversion into a leaving group, which are not possible with 4-PBA. It also enables the molecule to undergo intramolecular cyclization (lactonization) to form γ-phenyl-γ-butyrolactone under acidic conditions.

The academic relevance of these two compounds is markedly different. 4-PBA is the subject of extensive research and is an approved medication used to treat urea (B33335) cycle disorders; it is also widely investigated for its potential in treating protein-misfolding diseases and as an anti-cancer agent. nih.govwikipedia.orgsemanticscholar.orgmdpi.com The vast body of literature on 4-PBA focuses on its role as a chemical chaperone and HDAC inhibitor. researchgate.net In stark contrast, this compound remains an under-explored compound, with its academic relevance currently rooted in its potential for synthetic applications and as a comparative molecule for understanding the biological roles of its analogues.

Chemical and Physical Properties

The following table summarizes the key computed chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-4-phenylbutanoic acid | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem nih.gov |

| Molecular Weight | 180.20 g/mol | PubChem nih.gov |

| CAS Number | 34674-93-6 | Santa Cruz Biotechnology scbt.com |

| Monoisotopic Mass | 180.078644241 Da | PubChem nih.gov |

| Topological Polar Surface Area | 57.5 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| XLogP3 | 0.9 | PubChem nih.gov |

Comparative Data: Hydroxylated vs. Non-Hydroxylated Analogues

This table provides a direct comparison of the structural and physical properties of this compound and its non-hydroxylated counterpart, 4-phenylbutyric acid.

| Property | This compound | 4-phenylbutyric acid |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₂ |

| Molecular Weight | 180.20 g/mol | 164.20 g/mol |

| Key Functional Groups | Carboxylic Acid, Tertiary Alcohol, Phenyl | Carboxylic Acid, Phenyl |

| Chirality | Chiral (at C4) | Achiral |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 |

| Topological Polar Surface Area | 57.5 Ų | 37.3 Ų |

| XLogP3 (Hydrophobicity) | 0.9 | 2.4 |

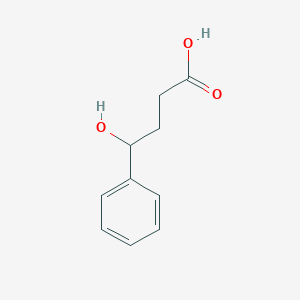

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQGIKZPOBBMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 4 Phenyl Butyric Acid and Its Stereoisomers

Chemical Synthesis Routes for 4-Hydroxy-4-phenyl-butyric Acid.

The chemical synthesis of this compound can be approached through various multi-step organic synthesis strategies. These methods often involve the reduction of a corresponding keto acid.

Multi-step Organic Synthesis Strategies.

One common approach involves the Clemmensen reduction of β-benzoylpropionic acid. orgsyn.org In this method, amalgamated zinc and hydrochloric acid are used to reduce the keto group of β-benzoylpropionic acid to a methylene (B1212753) group, yielding γ-phenylbutyric acid. orgsyn.org While this produces the carbon skeleton, subsequent hydroxylation at the 4-position would be required to yield the target compound.

Another strategy begins with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to form β-benzoylpropionic acid. This intermediate can then be subjected to reduction to obtain the desired this compound.

A patented method describes the synthesis of 4-phenylbutyric acid by reacting benzene with butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by neutralization with a base. google.comgoogle.com This process yields crude 4-phenylbutyric acid, which can be further purified. google.com While this method directly produces a related structure, it does not introduce the hydroxyl group at the 4-position.

Catalytic Asymmetric Reduction Approaches for Enantiomeric Forms.

The production of specific enantiomers of this compound is crucial for many pharmaceutical applications. Catalytic asymmetric reduction of 4-oxo-4-phenylbutyric acid or its esters is a primary strategy to achieve this. These methods utilize chiral catalysts to selectively produce either the (R)- or (S)-enantiomer.

Various methods have been developed for preparing the enantiomerically pure ethyl ester, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key intermediate for angiotensin-converting enzyme (ACE) inhibitors. researchgate.net Asymmetric catalysis is among the most efficient of these methods. researchgate.net

Role of Friedel-Crafts Acylation Intermediates in Synthesis of Related Structures.

Friedel-Crafts acylation is a fundamental reaction in the synthesis of precursors to this compound. byjus.com This reaction typically involves the acylation of an aromatic ring, such as benzene, with an acyl halide or anhydride in the presence of a Lewis acid catalyst. byjus.com For instance, the reaction of benzene with succinic anhydride yields β-benzoylpropionic acid, a key intermediate. orgsyn.org

The intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid can be used to synthesize α-tetralone, demonstrating the utility of this reaction type in creating cyclic structures from phenylbutyric acid derivatives. chegg.com While not directly producing the target compound, these intermediates are pivotal in building the necessary carbon framework.

Biocatalytic Production of Enantiopure this compound.researchgate.netplos.orgnih.govresearchgate.netmdpi.comsigmaaldrich.com

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure compounds.

Enzyme-Catalyzed Reductions of 2-Oxo-4-phenylbutyric Acid and its Derivatives.researchgate.netplos.orgmdpi.comsigmaaldrich.com

The asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) and its esters using oxidoreductases is an efficient method for synthesizing (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA), a valuable intermediate for ACE inhibitors. researchgate.netnih.gov

One notable example involves the use of a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus. plos.org This engineered enzyme exhibits high bio-reduction activity towards OPBA. plos.org Similarly, a Tyr52Leu variant of D-lactate dehydrogenase (D-LDH) from Lactobacillus plantarum has been expressed in Pichia pastoris for the asymmetric synthesis of R-HPBA. nih.gov

Development of Recombinant Biocatalysts for Enhanced Productivity.plos.orgmdpi.com

To improve the efficiency of biocatalytic processes, researchers have focused on developing recombinant biocatalysts. This often involves co-expressing multiple enzymes within a host organism, such as Escherichia coli. plos.org

For instance, a novel biocatalyst was constructed by coexpressing the mutant D-nLDH from L. bulgaricus with a formate (B1220265) dehydrogenase (FDH) from Candida boidinii in E. coli. plos.org The FDH facilitates the regeneration of the necessary cofactor, NADH, using formate as a co-substrate. plos.org This coupled system demonstrated high productivity and enantiomeric excess. plos.org

Under optimized conditions, this recombinant E. coli biocatalyst was able to convert 73.4 mM of OPBA to 71.8 mM of (R)-HPBA in 90 minutes, achieving a productivity of 47.9 mM h⁻¹ and an enantiomeric excess of over 99%. plos.org Another study utilizing recombinant Pichia pastoris expressing an engineered D-lactate dehydrogenase achieved full conversion of 40 g/L of the sodium salt of OPBA with a reaction yield of over 95% and nearly 100% enantiomeric excess. nih.gov

Table 1: Comparison of Biocatalytic Processes for (R)-HPBA Production

| Biocatalyst | Substrate (Concentration) | Product Concentration | Productivity | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Whole cells of E. coli DF coexpressing d-nLDHY52L/F299Y and FDH | 73.4 mM OPBA | 71.8 mM (R)-HPBA | 47.9 mM h⁻¹ | >99% | plos.org |

| Recombinant Pichia pastoris expressing D-LDH variant | 40 g/L NaOPBA | >95% yield | Not specified | ~100% | nih.gov |

| Recombinant E. coli coexpressing reductase and glucose dehydrogenase | 330 g/L OPBE | Not specified | Not specified | 99.5% | researchgate.net |

Reaction Chemistry and Mechanistic Studies of 4 Hydroxy 4 Phenyl Butyric Acid

Oxidation Reactions of 4-Hydroxy-4-phenyl-butyric Acid

The oxidation of this compound and its close analogs can proceed through several pathways, targeting either the butyric acid side chain or the benzylic alcohol.

In biological systems, the related compound 4-phenylbutyrate (B1260699) (PB) undergoes metabolism primarily through β-oxidation, a process typically associated with fatty acids. nih.gov This pathway involves a sequence of enzymatic steps including dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage, which shortens the acyl-CoA by two carbons. nih.gov The metabolism of 4-phenylbutyrate ultimately yields phenylacetate (B1230308) (PA). nih.govdrugbank.com In plant systems, it has been shown that 4-phenylbutyric acid (4PBA) is converted to phenylacetic acid (PAA), a known natural auxin. nih.gov

Chemical oxidation of related keto-analogs, such as 4-oxo-4-phenyl butanoic acid, has been studied using chromium(VI) reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC). derpharmachemica.comorientjchem.org This reaction, conducted in an acetic acid-water medium, results in the cleavage of the side chain and the formation of benzoic acid as the primary product. derpharmachemica.com The process is catalyzed by acids such as picolinic acid. derpharmachemica.com

| Reactant | Oxidizing System | Major Product | Reference |

|---|---|---|---|

| 4-Phenylbutyrate (in vivo) | β-oxidation pathway (enzymatic) | Phenylacetate | nih.govdrugbank.com |

| 4-Oxo-4-phenyl butanoic acid | Tripropylammonium fluorochromate (TriPAFC) / H+ | Benzoic acid | derpharmachemica.com |

| 4-Phenylbutyric acid (in plants) | Endogenous enzymes | Phenylacetic acid | nih.gov |

Reduction Pathways Involving this compound

Reduction reactions involving this structural class primarily target the keto group of precursor molecules to synthesize the hydroxyl functionality, or the carboxylic acid itself under more stringent conditions.

The enantioselective synthesis of (R)-2-hydroxy-4-phenylbutyric acid, a valuable intermediate for certain pharmaceuticals, is achieved through the enzymatic reduction of its corresponding α-keto acid, 2-oxo-4-phenylbutanoate. nih.govnih.gov This biotransformation can be performed in an enzyme membrane reactor using D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis, with formate (B1220265) dehydrogenase (FDH) used for NADH regeneration. nih.gov Various microorganisms, including yeasts such as Rhodotorula minuta and Candida holmii, are also effective in catalyzing this reduction, yielding the (R)-enantiomer with high enantiomeric excess. nih.gov

A more general chemical method for reduction involves catalytic hydrogenation. Derivatives of 4-hydroxybutyric acid can be reduced using hydrogen gas in the presence of a heterogeneous hydrogenation catalyst. google.com This process is typically carried out in polar solvents like alcohols at elevated temperatures and pressures. google.com

| Substrate | Reducing System | Product | Reference |

|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutanoate | Candida holmii (microbial reduction) | Ethyl (R)-2-hydroxy-4-phenylbutanoate | nih.gov |

| 2-Oxo-4-phenylbutyric acid | D-Lactate dehydrogenase / NADH | (R)-2-Hydroxy-4-phenylbutyric acid | nih.gov |

| 4-Hydroxybutyric acid derivatives | H₂ / Heterogeneous catalyst | Reduced 4-hydroxybutyric acid derivatives | google.com |

Nucleophilic and Electrophilic Substitution Reactions at the Phenyl and Butyric Acid Moieties

The phenyl ring and the benzylic carbon of this compound are potential sites for substitution reactions.

Nucleophilic Substitution: The hydroxyl group at the benzylic position (C4) can potentially act as a leaving group, particularly after protonation, allowing for nucleophilic substitution. While direct studies on this compound are scarce, analogous reactions on similar structures, such as 4-hydroxymethylaniline derivatives, demonstrate this principle. doi.org These reactions can proceed under neutral conditions upon heating, where resonance-stabilized carbon nucleophiles (e.g., β-ketoesters, 1,3-diketones) and even acid-labile nucleophiles like silyl (B83357) enol ethers can displace the hydroxyl group. doi.org This suggests that the benzylic carbon of this compound could be a target for C-C bond formation.

Electrophilic Substitution: The phenyl ring is susceptible to electrophilic aromatic substitution. The alkyl-alcohol side chain is an ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield products substituted at the positions ortho and para to the side chain. The reactivity will be influenced by the steric hindrance imposed by the side chain.

| Reaction Type | Reagents | Potential Products | Reference (by analogy) |

|---|---|---|---|

| Nucleophilic Substitution (at C4) | β-ketoesters, 1,3-diketones, silyl enol ethers | 4-substituted-4-phenyl-butyric acid derivatives | doi.org |

| Electrophilic Substitution (aromatic) | HNO₃/H₂SO₄, Br₂/FeBr₃, SO₃/H₂SO₄ | Ortho- and para-substituted phenyl ring derivatives |

Kinetic Investigations of this compound Transformations

Kinetic studies provide insight into the rates and controlling factors of chemical transformations. Research on the oxidation of the closely related 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate (TriPAFC) reveals significant details about the reaction dynamics. derpharmachemica.comorientjchem.org

The oxidation reaction was found to be first-order with respect to the oxidant [TriPAFC], the substrate [4-oxo acid], and the acid catalyst [H⁺]. derpharmachemica.comorientjchem.org The rate of the reaction increases as the concentration of the 4-oxo acid increases. derpharmachemica.com The effect of the solvent polarity was also investigated; the rate increased with a higher proportion of acetic acid in the acetic acid-water solvent mixture, suggesting an interaction between a positive ion and a dipolar molecule. orientjchem.org

The reaction kinetics were studied at different temperatures to determine activation parameters. derpharmachemica.com The Arrhenius plot of log k₂ versus 1/T was found to be linear, allowing for the calculation of enthalpy and entropy of activation. derpharmachemica.com

| [4-Oxo acid] (mol dm⁻³) | [TriPAFC] (mol dm⁻³) | [Picolinic Acid] (mol dm⁻³) | kobs (s⁻¹) |

|---|---|---|---|

| 1.2 x 10⁻² | 1.0 x 10⁻³ | 4.0 x 10⁻³ | Data not provided |

| 1.6 x 10⁻² | 1.0 x 10⁻³ | 4.0 x 10⁻³ | Data not provided |

| 2.0 x 10⁻² | 1.0 x 10⁻³ | 4.0 x 10⁻³ | Data not provided |

| 2.0 x 10⁻² | 0.5 x 10⁻³ | 4.0 x 10⁻³ | Data not provided |

| 2.0 x 10⁻² | 2.0 x 10⁻³ | 4.0 x 10⁻³ | Data not provided |

| 2.0 x 10⁻² | 1.0 x 10⁻³ | 2.0 x 10⁻³ | Data not provided |

| 2.0 x 10⁻² | 1.0 x 10⁻³ | 6.0 x 10⁻³ | Data not provided |

Proposed Reaction Mechanisms for Synthesis and Derivatization

Understanding the reaction mechanisms is key to controlling the synthesis and subsequent reactions of this compound.

Synthesis Mechanism: A common route to the parent structure, 4-phenylbutyric acid, involves a Friedel-Crafts reaction. google.comgoogle.comgoogleapis.com In this mechanism, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acylating or alkylating agent. For the synthesis from butyrolactone and benzene (B151609), the AlCl₃ coordinates to the lactone's carbonyl oxygen, facilitating the ring-opening and formation of an acylium ion intermediate. This electrophile then attacks the benzene ring. The reaction is subsequently quenched with a base like sodium hydroxide. google.comgoogle.com

Derivatization Mechanism (Oxidation): For the oxidation of the related 4-oxo-4-phenyl butanoic acid by TriPAFC, a proposed mechanism begins with the protonation of the oxidant. derpharmachemica.comorientjchem.org The enol form of the 4-oxo acid then attacks the protonated oxidant to form a chromate (B82759) ester intermediate. orientjchem.org This intermediate subsequently undergoes cleavage of the C-C bond between the carbonyl carbon and the adjacent CH₂ group in a slow, rate-determining step, ultimately leading to the formation of benzoic acid. derpharmachemica.comorientjchem.org

Spectroscopic and Chromatographic Characterization of 4 Hydroxy 4 Phenyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Hydroxy-4-phenyl-butyric acid, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH-OH) adjacent to the hydroxyl group and the phenyl ring gives a signal around δ 4.7-5.1 ppm. The methylene (B1212753) protons (CH₂) adjacent to the chiral center and the carboxylic acid group show complex splitting patterns and resonate at distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 175-180 ppm. The carbons of the phenyl group resonate in the aromatic region (δ 125-145 ppm). The carbon bearing the hydroxyl group (C-OH) is typically found around δ 70 ppm, while the methylene carbons of the butyric acid chain appear at distinct upfield shifts.

A detailed analysis of a related compound, 4-Hydroxy-4-phenyl-butan-2-one, can also provide analogous spectral information, though the chemical shifts will be influenced by the ketone group instead of a carboxylic acid. chegg.com

Table 1: Representative NMR Data for Related Phenylbutyric Acid Structures This table is illustrative and based on data for related compounds. Actual chemical shifts for this compound may vary.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~175-180 |

| Phenyl (C₆H₅) | ~7.2-7.4 (m) | ~125-145 |

| Methine (CH-OH) | ~4.7-5.1 (m) | ~70 |

| Methylene (CH₂) | ~1.8-2.5 (m) | ~30-40 |

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify and characterize any impurities. The exact mass of the molecule is calculated to be 180.078644241 Da. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 180. Under electrospray ionization (ESI), protonated [M+H]⁺ or deprotonated [M-H]⁻ ions may be observed at m/z 181 and 179, respectively. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in MS/MS analysis provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule (H₂O) from the hydroxyl group, leading to a fragment ion at m/z 162. Another characteristic fragmentation would be the cleavage of the butyric acid side chain, resulting in various fragment ions that can help to confirm the structure and identify impurities. For instance, the related compound 4-phenylbutyric acid shows a prominent peak at m/z 104, corresponding to the C₈H₈⁺ fragment. nih.govmassbank.eu

Impurity profiling by MS involves detecting ions with different m/z values than the parent compound. These impurities could be starting materials, by-products from synthesis, or degradation products.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 180 | Molecular Ion |

| [M+H]⁺ | 181 | Protonated Molecular Ion |

| [M-H]⁻ | 179 | Deprotonated Molecular Ion |

| [M-H₂O]⁺ | 162 | Fragment from loss of water |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. chemicalbook.com

The IR spectrum of this compound will exhibit several characteristic absorption bands:

A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

Another broad band from 3300-2500 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid group.

A sharp, strong absorption peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid.

The C-O stretching vibrations for the alcohol and carboxylic acid will appear in the 1300-1000 cm⁻¹ region.

Absorptions corresponding to the aromatic C-H stretching are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1600-1450 cm⁻¹ region.

Analysis of the IR spectrum of the related compound 4-hydroxybenzoic acid shows a carboxylic acid C=O stretch at 1663 cm⁻¹ and a phenolic -OH stretch at 1588 cm⁻¹. researchgate.net While not identical, these values provide a reference for the expected regions of absorption for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 (strong, sharp) |

| Alcohol/Carboxylic Acid | C-O Stretch | 1300-1000 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

UV-Visible Absorption Spectroscopy in Solution-Phase Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by this compound in solution. This technique is particularly useful for detecting the presence of chromophores, which are the parts of a molecule that absorb light.

The primary chromophore in this compound is the phenyl group. The electronic transitions within the benzene (B151609) ring give rise to characteristic absorption bands in the UV region. Typically, a substituted benzene ring will show a strong absorption band (the E2-band) around 200-230 nm and a weaker, fine-structured band (the B-band) around 250-280 nm. For example, related compounds like ferintoic acid A and micropeptin 982 show UV λmax values around 230 nm and 275-280 nm. acs.org The exact position and intensity of these bands can be influenced by the solvent and the substituents on the phenyl ring.

This technique is often used in conjunction with HPLC (as HPLC-UV) for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound.

Table 4: Expected UV-Visible Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Description |

|---|---|---|

| E2-band | ~200-230 | Strong absorption due to phenyl ring |

| B-band | ~250-280 | Weaker absorption with fine structure |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. sigmaaldrich.com Using an achiral stationary phase, such as a C18 column, a single peak should be observed for the pure compound, and its retention time can be used for identification. The peak area is proportional to the concentration, allowing for quantification of purity.

Since this compound is a chiral molecule, containing a stereocenter at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govshimadzu.com Polysaccharide-based chiral columns are commonly used for the separation of chiral carboxylic acids. researchgate.net The determination of enantiomeric excess (e.e.) is crucial in pharmaceutical applications, as enantiomers can have different biological activities. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the separation power of HPLC with the sensitive and specific detection of HRMS. This technique is highly effective for the quantitative analysis of this compound in complex matrices. nih.govmdpi.comresearchgate.net

In a typical LC-HRMS method, the compound is first separated from other components in the sample by HPLC. The eluent is then introduced into the mass spectrometer, which provides highly accurate mass measurements, confirming the identity of the compound and allowing for its quantification even at very low concentrations. nih.govmdpi.com For instance, a validated LC-HRMS method for the related 4-phenylbutyric acid (PBA) has been developed for quantification in cell culture media, demonstrating the power of this technique for trace-level analysis. nih.govmdpi.com This method often employs an internal standard for accurate quantification. nih.gov

Computational Chemistry and Molecular Modeling of 4 Hydroxy 4 Phenyl Butyric Acid

Computational chemistry and molecular modeling are powerful theoretical tools that complement experimental data by providing detailed insights into the behavior of molecules at an atomic level. For 4-Hydroxy-4-phenyl-butyric acid, these methods can elucidate its electronic structure, conformational preferences, dynamic behavior, and potential intermolecular interactions. While extensive computational studies on the closely related 4-phenylbutyric acid (4-PBA) exist, specific and detailed modeling research focused solely on this compound is not extensively documented in publicly available literature. The following sections describe the application of key computational techniques to this molecule.

Biochemical Applications and Molecular Interactions of 4 Hydroxy 4 Phenyl Butyric Acid in Vitro

Role as a Chiral Building Block in the Synthesis of Bioactive Compounds

4-Hydroxy-4-phenyl-butyric acid and its derivatives are valuable chiral building blocks in the synthesis of more complex, biologically active molecules. The presence of a chiral center at the hydroxyl-bearing carbon allows for the creation of enantiomerically pure compounds, which is critical in the development of pharmaceuticals where different enantiomers can have vastly different biological activities.

A chemo-enzymatic method has been developed for the synthesis of chiral 2-hydroxy-4-phenylbutyrates, which are important precursors for angiotensin-converting enzyme (ACE) inhibitors like Enalapril and Lisinopril. calis.edu.cn This process involves the enzymatic resolution of a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone using a lactonase, followed by hydrogenation to yield the optically pure 2-hydroxy-4-phenylbutyric acid. calis.edu.cn The ability to produce these key building blocks in a cost-effective manner is of significant industrial importance. calis.edu.cn

The (S)-enantiomer of the related compound, 2-hydroxy-4-phenylbutyric acid, is specifically recognized for its role as a versatile chiral building block in pharmaceutical and biochemical research. chemimpex.com Its unique properties are instrumental in the synthesis of a variety of bioactive compounds, enabling the development of enantiomerically pure substances crucial for drug discovery and formulation. chemimpex.com

Table 1: Chemo-enzymatic Synthesis of Chiral 2-Hydroxy-4-phenylbutyrates

| Step | Description | Key Reagents/Enzymes | Outcome |

|---|---|---|---|

| 1 | Synthesis of Racemic Lactone | NaBH4 reduction and cyclization | Racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone |

| 2 | Enzymatic Resolution | Fusarium lactonase | Selective hydrolysis of one enantiomer, leaving the other intact |

| 3 | Hydrogenation | Pd/C | Optically pure 2-hydroxy-4-phenylbutyric acid |

Involvement in Specific Enzymatic Reactions and Metabolic Pathways

The interaction of this compound and its analogs with specific enzymes highlights their role in biochemical processes. In vitro studies have demonstrated the enzymatic production of specific enantiomers of these compounds, indicating a high degree of stereoselectivity in these reactions.

For instance, (R)-2-hydroxy-4-phenylbutyric acid can be produced continuously in an enzyme membrane reactor. nih.gov This process utilizes the enzyme D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis to catalyze the NADH-dependent reduction of the corresponding α-keto acid. To ensure a continuous supply of the necessary cofactor, formate (B1220265) dehydrogenase (FDH) is employed for the regeneration of NADH. nih.gov This coupled enzyme system allows for the efficient and continuous synthesis of the (R)-enantiomer. nih.gov

While direct involvement of this compound in broader metabolic pathways is still under investigation, studies on the related compound, 4-phenylbutyric acid (PBA), provide insights into potential roles. PBA has been shown to modulate amino acid and lipid metabolism in the context of sepsis-induced cardiac dysfunction. nih.gov It influences key metabolic genes and pathways, suggesting that its hydroxylated counterpart might also participate in or modulate cellular metabolic processes. nih.gov

Table 2: Enzymatic Synthesis of (R)-2-hydroxy-4-phenylbutyric acid

| Enzyme | Source Organism | Role in Synthesis | Cofactor |

|---|---|---|---|

| D-Lactate dehydrogenase (D-LDH) | Staphylococcus epidermidis | Reduction of α-keto acid to (R)-2-hydroxy-4-phenylbutyric acid | NADH-dependent |

| Formate dehydrogenase (FDH) | Not specified | Regeneration of NADH | Not applicable |

Modulation of Glycosylation Processes and Carbohydrate-Mediated Cellular Interactions

Direct evidence for the modulation of glycosylation processes by this compound is limited. However, extensive research on the closely related compound, 4-phenylbutyric acid (4-PBA), suggests a potential for such interactions. 4-PBA is known to act as a chemical chaperone, influencing protein folding and trafficking within the endoplasmic reticulum (ER). nih.govresearchgate.net Since protein folding is often initiated by glycosylation, it is plausible that by affecting protein conformation, 4-PBA and its derivatives could indirectly modulate glycosylation events. nih.gov

In a study involving patient-derived cells with Osteogenesis Imperfecta (OI), a disease caused by mutations in type I collagen genes, treatment with 4-PBA was found to have a significant effect on post-translational modifications. nih.gov Liquid chromatography-mass spectrometry analysis revealed that cells from OI patients exhibited excessive glycosylation of secreted type I collagen at specific sites. nih.gov Treatment with 4-PBA helped to normalize the excessive production of type I collagen and reduce its retention in the ER, which may be linked to alterations in its glycosylation status. nih.gov

These findings, while pertaining to 4-phenylbutyric acid, open an avenue for investigating whether this compound shares similar properties in modulating glycosylation and carbohydrate-mediated cellular interactions, particularly in the context of diseases involving protein misfolding and abnormal glycosylation.

Exploration of Enantiomeric Forms in Defined Biochemical Systems

The stereochemistry of this compound and its analogs is a critical determinant of their biological activity and their interactions within biochemical systems. The development of methods for the synthesis and resolution of specific enantiomers has been a key area of research.

Chemo-enzymatic approaches have proven effective in the separation of enantiomers. For example, the enzymatic resolution of racemic 2-hydroxy-4-phenyl-4-butyrolactone using a lactonase allows for the preparation of optically pure 2-hydroxy-4-phenylbutyric acid. calis.edu.cn This method relies on the high stereoselectivity of the enzyme, which preferentially hydrolyzes one enantiomer of the lactone, enabling the separation of the two forms. calis.edu.cn

Furthermore, the enzymatic kinetic resolution of related chiral molecules, such as (E)-4-phenylbut-3-en-2-ol, has been achieved using lipases. researchgate.net These enzymes catalyze the acylation of one enantiomer at a much faster rate than the other, resulting in the separation of the racemic mixture into the acylated product and the unreacted enantiomer, both with high enantiomeric purity. researchgate.net

The production of (R)-2-hydroxy-4-phenylbutyric acid through the stereospecific enzymatic reduction of its corresponding α-keto acid further underscores the importance of exploring the distinct properties of each enantiomer in biochemical systems. nih.gov These studies not only provide access to enantiomerically pure compounds for further research but also demonstrate the highly specific nature of enzyme-substrate interactions involving these chiral molecules.

Table 3: Methods for Exploring Enantiomeric Forms

| Method | Description | Key Enzyme/Reagent | Application |

|---|---|---|---|

| Chemo-enzymatic Resolution | Selective enzymatic hydrolysis of one lactone enantiomer from a racemic mixture. calis.edu.cn | Fusarium lactonase | Synthesis of optically pure 2-hydroxy-4-phenylbutyric acid. calis.edu.cn |

| Enzymatic Kinetic Resolution | Enantioselective acylation of a racemic alcohol, separating the enantiomers. researchgate.net | Lipase | Production of enantiomerically enriched (E)-4-phenylbut-3-en-2-ol and its acylated counterpart. researchgate.net |

| Stereospecific Enzymatic Reduction | Reduction of a prochiral keto acid to a specific chiral hydroxy acid. nih.gov | D-Lactate dehydrogenase | Production of (R)-2-hydroxy-4-phenylbutyric acid. nih.gov |

Synthetic Derivatives and Analogues of 4 Hydroxy 4 Phenyl Butyric Acid

Design and Preparation of Novel Derivatives

The design of novel derivatives of 4-hydroxy-4-phenyl-butyric acid often involves the modification of the carboxylic acid, the hydroxyl group, or the phenyl ring. For instance, esterification of the carboxylic acid group can produce prodrugs that are converted to the active acidic form in vivo.

One common synthetic route to 4-phenylbutyric acid, a related compound, involves the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by neutralization. google.comgoogle.comgoogleapis.comchemicalbook.com This foundational structure can then be further modified. For example, hydroxylation at the alpha or gamma position can be achieved through various synthetic methods.

The preparation of specific stereoisomers is often a key aspect of the synthesis of these derivatives. Biocatalytic approaches have proven highly effective in this regard. For example, the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using engineered enzymes can yield (R)-2-hydroxy-4-phenylbutyric acid with high enantiomeric excess. nih.govresearchgate.net This process often utilizes coupled enzyme systems, such as carbonyl reductase and glucose dehydrogenase, for efficient cofactor regeneration. nih.gov

Furthermore, novel analogues have been designed by introducing different aromatic systems or linkers. For example, biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues, including those with 4'-phenethylphenyl, 4'-styrylphenyl, and 4'-benzyloxyphenyl groups, have been synthesized to explore their binding affinity to specific receptors. nih.gov The synthesis of these complex derivatives often involves multi-step reaction sequences. mdpi.com

A variety of synthetic strategies are employed to create these derivatives. For example, the synthesis of phenolic acid/dipeptide/borneol hybrids as ACE inhibitors involves a multi-step process including Boc protection, esterification, and peptide coupling reactions. mdpi.com

Here is an interactive data table summarizing some synthetic approaches to 4-phenylbutyric acid and its derivatives:

| Starting Materials | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|

| Benzene, Butyrolactone | Aluminum chloride | 4-Phenylbutyric acid | google.comgoogle.comgoogleapis.comchemicalbook.com |

| β-Benzoylpropionic acid | Amalgamated zinc, Hydrochloric acid | γ-Phenylbutyric acid | orgsyn.org |

| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Carbonyl reductase (CpCR), Glucose dehydrogenase (GDH) | (R)-2-Hydroxy-4-phenylbutyrate ethyl ester | nih.gov |

| 2-Oxo-4-phenylbutyric acid (OPBA) | D-Lactate dehydrogenase (D-LDH), Formate (B1220265) dehydrogenase (FDH) | (R)-2-Hydroxy-4-phenylbutyric acid | researchgate.netnih.gov |

Structure-Reactivity Relationships of Modified this compound Structures

The relationship between the chemical structure of this compound derivatives and their reactivity or biological activity is a critical area of study. Modifications to the core structure can significantly impact factors such as enzyme inhibitory potency, receptor binding affinity, and metabolic stability.

In the context of ACE inhibitors, the presence of a carboxylic acid group is crucial for mimicking the C-terminal carboxylate of ACE substrates. scholarsresearchlibrary.com The nature of the substituent at the 2-position of the butyric acid chain also plays a significant role. For instance, the introduction of a hydroxyl group at this position, as seen in (R)-2-hydroxy-4-phenylbutyric acid, is a key feature for potent ACE inhibition. nih.govresearchgate.net

The phenyl ring also offers a site for modification to enhance activity. Studies on related ACE inhibitors have shown that substituents on the aromatic ring can influence binding affinity. mdpi.com For example, in a series of phenolic acid/dipeptide/borneol hybrids, it was found that substituents at the 3 and 4 positions of the benzene ring were beneficial for increasing ACE-inhibitory activity. mdpi.com

Furthermore, the stereochemistry of the molecule is paramount to its reactivity. The (R)-enantiomer of 2-hydroxy-4-phenylbutyric acid is the preferred stereoisomer for the synthesis of many ACE inhibitors, highlighting the stereospecificity of the enzyme's active site. nih.govresearchgate.net Similarly, in a series of biaromatic 4-substituted GHB analogues, the (R)-enantiomer of the 4-[4'-(2-iodobenzyloxy)phenyl] GHB analogue displayed significantly higher binding affinity than the corresponding (S)-enantiomer. nih.gov

The following table summarizes the structure-activity relationships for some modified this compound structures:

| Structural Modification | Effect on Activity/Reactivity | Example Compound Class | Reference |

|---|---|---|---|

| Hydroxyl group at the 2-position | Essential for potent ACE inhibition | ACE Inhibitor Intermediates | nih.govresearchgate.net |

| Substituents on the phenyl ring | Can enhance binding affinity to target enzymes | Phenolic acid/dipeptide/borneol hybrids | mdpi.com |

| Esterification of the carboxylic acid | Creates prodrugs with altered pharmacokinetic properties | ACE Inhibitors | scielo.br |

| Introduction of biaromatic systems | Can lead to high-affinity ligands for specific receptors | GHB Analogues | nih.gov |

Utility as Precursors for Complex Chemical Entities, such as Angiotensin-Converting Enzyme Inhibitors

One of the most significant applications of this compound and its derivatives is their role as key intermediates in the synthesis of ACE inhibitors. nih.govresearchgate.netnih.gov These drugs are widely used in the treatment of hypertension and congestive heart failure. nih.gov

Specifically, (R)-2-hydroxy-4-phenylbutyric acid and its ethyl ester are crucial building blocks for the synthesis of "pril" drugs such as enalapril, benazepril, and lisinopril. nih.gov The synthesis of these complex molecules often involves the coupling of the chiral hydroxy acid intermediate with an amino acid derivative.

The enzymatic production of these chiral intermediates offers a green and efficient alternative to traditional chemical synthesis. nih.govresearchgate.net For example, the use of engineered E. coli strains co-expressing a carbonyl reductase and a glucose dehydrogenase has been shown to produce (R)-2-hydroxy-4-phenylbutyrate ethyl ester from ethyl 2-oxo-4-phenylbutyrate with high conversion rates and excellent enantiomeric excess. nih.gov Similarly, a coupled system using a reconstructed D-lactate dehydrogenase and formate dehydrogenase has been developed for the efficient production of (R)-2-hydroxy-4-phenylbutyric acid. researchgate.net

Beyond ACE inhibitors, derivatives of this compound can serve as precursors for other complex chemical entities. The versatile functionality of the molecule, including the hydroxyl and carboxylic acid groups and the aromatic ring, allows for a wide range of chemical transformations, making it a valuable starting material in organic synthesis. For instance, analogues of gamma-hydroxybutyric acid (GHB) with complex biaromatic substituents have been synthesized from precursors related to this compound. nih.gov

Stereochemical Implications of Derivatization

The derivatization of this compound has significant stereochemical implications that are critical for the biological activity of the final products. The presence of a chiral center at the carbon bearing the hydroxyl group means that derivatization can lead to the formation of diastereomers if other chiral centers are present or introduced.

The stereochemistry at the 2-position of the butyric acid chain is particularly important for the activity of ACE inhibitors. The synthesis of these drugs requires the specific (R)-enantiomer of 2-hydroxy-4-phenylbutyric acid or its esters. nih.govresearchgate.net Therefore, synthetic methods that can selectively produce this stereoisomer are highly valuable. Biocatalytic reductions of the corresponding keto acid have proven to be highly effective in achieving this stereoselectivity. nih.govresearchgate.net

In the design of novel ligands, such as the biaromatic GHB analogues, the separation and pharmacological evaluation of individual enantiomers are crucial to understanding the structure-activity relationship. For the 4-[4'-(2-iodobenzyloxy)phenyl] GHB analogue, it was demonstrated that the binding affinity resided predominantly with the (R)-enantiomer. nih.gov This highlights the importance of stereochemistry in determining the biological function of these derivatives.

The analysis of the stereochemistry of these derivatives often relies on techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy using chiral resolving agents. nih.gov

Advanced Research Methodologies and Future Directions for 4 Hydroxy 4 Phenyl Butyric Acid

Development of Novel and Sustainable Synthetic Routes for 4-Hydroxy-4-phenyl-butyric Acid

The pursuit of novel and sustainable synthetic routes for this compound is driven by the need for more environmentally friendly and efficient production methods than traditional chemical syntheses, which often rely on harsh conditions and toxic reagents. A significant area of advancement is the use of biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions.

Research into the synthesis of related chiral hydroxy acids has demonstrated the power of biocatalytic methods. For instance, the enantioselective reduction of keto-acid precursors is a promising approach. Studies have shown the successful use of stereospecific carbonyl reductases for the asymmetric synthesis of related compounds, achieving high yields and exceptional optical purity. nih.gov These enzymatic processes are often conducted in aqueous solutions at ambient temperatures, significantly reducing the environmental impact.

Whole-cell biocatalysis offers another sustainable alternative, utilizing engineered microorganisms to convert renewable feedstocks into valuable chemicals. frontiersin.org This approach has been effectively used for the production of aromatic acids from precursors like L-tyrosine and L-phenylalanine, achieving high conversion rates. frontiersin.org The development of multi-enzyme cascades within a single microbial host can streamline the synthesis process, making it more economically viable and sustainable.

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Enzyme-catalyzed Reduction | Utilizes isolated reductases; High enantioselectivity (≥99.9%); Mild reaction conditions (e.g., 25°C). nih.gov | Production of specific stereoisomers; Reduced energy consumption; Minimized by-product formation. |

| Whole-cell Biocatalysis | Uses engineered microorganisms (e.g., E. coli); Can utilize renewable feedstocks; CoA-free multi-enzyme cascades. frontiersin.org | Cost-effective production from simple starting materials; Environmentally benign process. |

Exploration of Uncharted Reaction Pathways and Catalytic Systems

The metabolic fate of this compound is largely uncharted territory. However, insights can be drawn from its parent compound, 4-phenylbutyric acid, and the structurally analogous GHB. 4-phenylbutyric acid is known to undergo β-oxidation to its active metabolite, phenylacetate (B1230308). researchgate.netwikipedia.org This suggests that a primary area of investigation for this compound should be its potential to undergo similar oxidative pathways.

Furthermore, studies on GHB have revealed a complex metabolic network, including conversion to succinic semialdehyde and entry into the Krebs cycle, as well as direct α- and β-oxidation. acs.orgnih.gov The discovery of GHB conjugates with molecules like glucuronic acid, glycine, and carnitine points to the existence of xenobiotic metabolism pathways that could also be relevant for this compound. mdpi.comresearchgate.net Exploring these potential conjugation and oxidation pathways will be crucial to understanding its biological activity and clearance.

The development of novel catalytic systems is also a key future direction. While traditional syntheses of phenylbutyric acid have employed Lewis acid catalysts like aluminum chloride, future research should focus on more sustainable and selective catalysts. researchgate.netresearchgate.net The exploration of biocatalytic systems, such as dehydrogenases and transaminases, which have been used for the synthesis of related chiral molecules, could lead to highly efficient and specific production methods for this compound and its derivatives. nih.gov

Application of Integrated Omics Approaches in Biochemical Studies

To fully elucidate the biochemical role and mechanisms of action of this compound, integrated "omics" approaches are indispensable. These technologies provide a global view of molecular changes within a biological system in response to a given stimulus.

Metabolomics , the large-scale study of small molecules, can be employed to identify and quantify the metabolites of this compound in biological fluids and tissues. Untargeted metabolomics studies on GHB, for example, have successfully identified novel metabolites and provided insights into its impact on endogenous metabolic pathways. frontiersin.orgmdpi.com A similar approach for this compound could uncover its complete metabolic network.

Proteomics , the study of the entire protein complement, can reveal changes in protein expression and post-translational modifications induced by this compound. This can help to identify the protein targets and signaling pathways it modulates.

Transcriptomics , through techniques like RNA-sequencing, can provide a snapshot of the gene expression changes that occur in response to the compound. This has been used to study the effects of phenylbutyrate, demonstrating its ability to alter the expression of genes involved in key cellular processes. nih.gov

| Omics Technique | Application to this compound Research | Potential Insights |

| Metabolomics | Identification and quantification of metabolites in biological samples. | Elucidation of metabolic pathways; Discovery of new biomarkers. |

| Proteomics | Analysis of protein expression and modification changes. | Identification of protein targets and affected signaling pathways. |

| Transcriptomics (RNA-seq) | Profiling of global gene expression changes. | Understanding the molecular mechanisms of action at the genetic level. |

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

The accurate and sensitive detection of this compound and its metabolites in complex biological matrices is essential for pharmacokinetic and metabolic studies. Advanced analytical techniques, particularly those coupling chromatography with mass spectrometry, are the gold standard for this purpose.

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, specificity, and rapid analysis times. researchgate.net This technique has been successfully developed and validated for the quantification of phenylbutyrate and its metabolites in plasma and urine, achieving low limits of detection. researchgate.net Similar methods can be adapted for the analysis of this compound, enabling the study of its absorption, distribution, metabolism, and excretion.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization of the analyte to improve its volatility and chromatographic behavior. mdpi.com It has been widely used for the analysis of GHB and its precursors in various samples. ojp.gov For trace analysis, techniques like solid-phase microextraction (SPME) can be used for sample pre-concentration, enhancing detection limits. ojp.gov

| Analytical Technique | Key Performance Characteristics | Application in this compound Studies |

| UPLC-MS/MS | High sensitivity (LLOD <0.04 μg/mL); Short run times (~2 min); High accuracy and precision. researchgate.netmdpi.com | Quantification in plasma and urine for pharmacokinetic studies. |

| GC-MS with Derivatization | High specificity for structural elucidation; Good for volatile compounds. mdpi.com | Identification of unknown metabolites; Analysis in various biological matrices. |

| Solid-Phase Microextraction (SPME)-GC-MS | Effective for trace analysis; Requires small sample volumes. ojp.gov | Detection of low-level metabolites; Analysis in complex samples. |

Computational Design of Enhanced this compound Analogues with Specific Properties

Computational, or in silico, methods are poised to revolutionize the design of novel therapeutic agents by enabling the rational design of molecules with specific, enhanced properties. For this compound, these approaches can be used to develop analogues with improved potency, selectivity, or pharmacokinetic profiles.

Ligand-based drug design (LBDD) and quantitative structure-activity relationship (QSAR) studies are powerful tools when the three-dimensional structure of the biological target is unknown. rsc.org By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, predictive models can be built to guide the design of new, more active analogues.

The design of novel analogues of GHB provides a compelling example of the power of computational approaches. By creating conformationally restricted analogues and exploring substitutions on the aromatic ring, researchers have developed ligands with significantly higher affinity and selectivity for GHB binding sites. nih.govresearchgate.net These studies have provided valuable insights into the structural requirements for ligand binding.

Future research on this compound could employ similar strategies. Molecular modeling can be used to explore the conformational landscape of the molecule and to design analogues that are pre-organized for optimal interaction with their biological target. Deep learning pipelines are also emerging as a powerful tool for designing complex protein folds and could potentially be adapted for the design of small molecule binders. nih.govresearchgate.net This computational-driven approach, combined with synthetic chemistry and biological testing, will accelerate the discovery of next-generation compounds derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxy-4-phenyl-butyric acid in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of benzene derivatives followed by hydroxylation. Enzymatic routes using microbial catalysts (e.g., Pseudomonas spp.) can improve stereochemical control, as demonstrated in analogous hydroxy acid synthesis . For purification, recrystallization in ethanol-water mixtures (1:3 ratio) is commonly used to achieve >95% purity. Analytical validation via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) is critical to confirm structural integrity .

Q. How should researchers ensure safe handling and storage of this compound?

- Methodological Answer : The compound is classified as acutely toxic (Oral, Category 4) and causes skin/eye irritation (Category 2A). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust. Store in airtight containers at 2–30°C, away from strong acids/alkalis or oxidizing agents, which may trigger hazardous decomposition (e.g., toxic fumes) . Emergency protocols require immediate flushing with water for skin/eye contact and CPR for respiratory distress .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm to quantify impurities (<0.5% threshold).

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.2–7.4 ppm (aromatic protons) and δ 3.8–4.1 ppm (hydroxyl group) .

- MS : ESI-MS in negative mode confirms molecular ion [M-H]⁻ at m/z 194.1 (theoretical: 194.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo). To address this:

- Conduct dose-response studies in multiple cell lines (e.g., HepG2, HEK293) and compare with rodent LD₅₀ data.

- Use standardized OECD test guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure reproducibility .

- Analyze batch-specific impurities (e.g., residual solvents) via GC-MS, as contaminants may exacerbate toxicity .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- pH 6–8 : Maximum stability in aqueous buffers (e.g., PBS). Avoid extremes (pH <3 or >10), which accelerate hydrolysis .

- Temperature : Store lyophilized powder at -20°C for long-term stability. For solutions, use within 48 hours at 4°C.

- Light Sensitivity : Protect from UV exposure using amber glassware to prevent photodegradation .

Q. What experimental approaches are used to study the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., phenyl-4-¹³C) to trace metabolic intermediates via LC-MS/MS .

- Enzyme Assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., glucuronidation products) .

- Computational Modeling : Use QSAR models to predict interactions with cytochrome P450 enzymes (e.g., CYP2D6) and prioritize in vivo validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.